molecular formula C15H15F3N6O B5740457 2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

Cat. No.: B5740457
M. Wt: 352.31 g/mol
InChI Key: JCWVQRZKDCGCCA-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the naphthalene moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions include various substituted triazoles, reduced naphthalene derivatives, and oxidized amino derivatives.

Scientific Research Applications

2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the inhibition of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N’-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide lies in its combination of a trifluoromethyl group, a triazole ring, and a naphthalene moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N6O/c16-15(17,18)13-20-14(19)24(23-13)8-12(25)22-21-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6H,3,5,7-8H2,(H,22,25)(H2,19,20,23)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWVQRZKDCGCCA-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC(=O)CN3C(=NC(=N3)C(F)(F)F)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/NC(=O)CN3C(=NC(=N3)C(F)(F)F)N)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.